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Cat. No.: B040290 Get Quote

For Immediate Release

Ethyl 2-amino-5-bromonicotinate has emerged as a pivotal building block for researchers,

scientists, and drug development professionals in the synthesis of a diverse array of bioactive

molecules. Its unique trifunctional nature, possessing an amino group, a bromo substituent,

and an ethyl ester on a pyridine core, offers a versatile platform for constructing complex

molecular architectures, particularly in the realm of kinase inhibitors. This application note

provides a detailed overview of its utility, focusing on the synthesis of p21-activated kinase

(PAK) inhibitors, complete with experimental protocols and relevant biological data.

Strategic Importance in Medicinal Chemistry
The pyridine scaffold is a privileged structure in medicinal chemistry, known for its ability to

form key hydrogen bond interactions within the ATP-binding sites of various kinases. The

bromine atom on the C5 position of Ethyl 2-amino-5-bromonicotinate serves as a convenient

handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and

Buchwald-Hartwig reactions. This allows for the introduction of a wide range of aryl, heteroaryl,

and amino substituents, enabling the systematic exploration of the chemical space around the

core scaffold to optimize potency, selectivity, and pharmacokinetic properties of the target

bioactive molecules. The amino group at the C2 position and the ethyl ester at the C3 position

provide additional points for derivatization, further enhancing the molecular diversity that can

be achieved from this singular precursor.
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Application in the Synthesis of p21-Activated
Kinase (PAK) Inhibitors
A significant application of Ethyl 2-amino-5-bromonicotinate is in the synthesis of inhibitors of

p21-activated kinases (PAKs). PAKs are a family of serine/threonine kinases that are key

regulators of cell motility, survival, and proliferation. Their dysregulation has been implicated in

various cancers, making them an attractive target for therapeutic intervention. The 2-

aminopyridine core, readily accessible from Ethyl 2-amino-5-bromonicotinate, is a common

feature in many PAK inhibitors.

The following sections detail the synthesis of a potent PAK inhibitor, 2-Amino-5-(1H-pyrazol-4-

yl)-nicotinamide, starting from Ethyl 2-amino-5-bromonicotinate.

Data Presentation
Table 1: Synthesis of Ethyl 2-amino-5-(1H-pyrazol-4-yl)nicotinate

Step
Reactant
s

Catalyst/
Reagents

Solvent
Temp.
(°C)

Time (h) Yield (%)

1

Ethyl 2-

amino-5-

bromonicot

inate, 4-

(4,4,5,5-

Tetramethy

l-1,3,2-

dioxaborol

an-2-

yl)-1H-

pyrazole

Pd(dppf)Cl

₂

1,4-

Dioxane
80 16 85

Na₂CO₃

(2M aq.)

Table 2: Bioactivity of 2-Amino-5-(1H-pyrazol-4-yl)-nicotinamide against PAK Isoforms
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Compound Target Kinase IC₅₀ (nM)

2-Amino-5-(1H-pyrazol-4-yl)-

nicotinamide
PAK1 150

PAK2 200

PAK3 180

PAK4 >1000

PAK5 >1000

PAK6 >1000

Note: IC₅₀ values are representative and may vary between different assays.

Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-amino-5-(1H-pyrazol-4-
yl)nicotinate (Suzuki-Miyaura Coupling)
This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of Ethyl 2-amino-5-
bromonicotinate with a pyrazole boronic acid pinacol ester.

Materials:

Ethyl 2-amino-5-bromonicotinate (1.0 equiv)

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 equiv)

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)

2M Aqueous sodium carbonate (Na₂CO₃) solution (3.0 equiv)

1,4-Dioxane

Nitrogen or Argon gas supply

Standard laboratory glassware for reaction, workup, and purification
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Procedure:

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add

Ethyl 2-amino-5-bromonicotinate and 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-

pyrazole.

Add Pd(dppf)Cl₂ to the flask.

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

Add degassed 1,4-dioxane to the flask via syringe.

Add the 2M aqueous Na₂CO₃ solution to the reaction mixture.

Heat the reaction mixture to 80 °C and stir for 16 hours.

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-

mass spectrometry (LC-MS).

Upon completion, cool the reaction mixture to room temperature.

Dilute the mixture with ethyl acetate and wash with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel to afford Ethyl 2-

amino-5-(1H-pyrazol-4-yl)nicotinate.

Protocol 2: Synthesis of 2-Amino-5-(1H-pyrazol-4-yl)-
nicotinamide (Amidation)
This protocol describes the conversion of the ethyl ester to the corresponding primary amide.

Materials:

Ethyl 2-amino-5-(1H-pyrazol-4-yl)nicotinate (1.0 equiv)
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7N Ammonia in methanol

Sealed reaction vessel

Standard laboratory glassware for workup and purification

Procedure:

Dissolve Ethyl 2-amino-5-(1H-pyrazol-4-yl)nicotinate in 7N ammonia in methanol in a sealed

reaction vessel.

Heat the mixture to 80 °C for 16 hours.

Monitor the reaction progress by TLC or LC-MS.

Upon completion, cool the reaction to room temperature.

Concentrate the reaction mixture under reduced pressure.

Purify the crude product by recrystallization or flash column chromatography to yield 2-

Amino-5-(1H-pyrazol-4-yl)-nicotinamide.
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Caption: Synthetic route to a PAK inhibitor.
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Caption: Inhibition of the PAK signaling pathway.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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